An In-depth Technical Guide to the Properties and Applications of Amino-PEG11-OH
An In-depth Technical Guide to the Properties and Applications of Amino-PEG11-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG11-OH is a heterobifunctional polyethylene glycol (PEG) linker that is instrumental in the fields of bioconjugation, drug delivery, and surface modification. Its structure, featuring a terminal primary amine and a terminal hydroxyl group connected by an 11-unit hydrophilic PEG chain, offers a versatile platform for covalently linking molecules of interest. The PEG spacer enhances aqueous solubility, reduces immunogenicity, and provides flexibility to the resulting conjugate.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of Amino-PEG11-OH, detailed experimental protocols for its use, and typical characterization data.
Core Properties of Amino-PEG11-OH
The fundamental properties of Amino-PEG11-OH are summarized in the tables below, providing a quick reference for researchers.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C22H47NO11 | |
| Molecular Weight | 501.61 g/mol | |
| CAS Number | 15332-94-2 | |
| Appearance | White to off-white solid or viscous liquid | [1] |
| Solubility | Soluble in water and most organic solvents | [1] |
Spectroscopic and Analytical Data
The following tables present typical analytical data for Amino-PEG11-OH.
Table 2.2.1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~3.75 - 3.55 | m | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.50 | t | -CH₂-OH |
| ~2.85 | t | -CH₂-NH₂ |
| ~2.70 | br s | -NH₂ |
Table 2.2.2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~73.5 | α-carbon to amine |
| ~70.5 | -O-CH₂-CH₂-O- (PEG backbone) |
| ~61.5 | -CH₂-OH |
| ~41.8 | β-carbon to amine |
Table 2.2.3: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3350 | O-H stretch (hydroxyl), N-H stretch (amine) |
| ~2870 | C-H stretch (alkane) |
| ~1600 | N-H bend (amine) |
| ~1100 | C-O-C stretch (ether, PEG backbone) |
Table 2.2.4: Mass Spectrometry Data
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Calculated m/z | 502.32 | 524.30 |
| Observed m/z | 502.32 | 524.30 |
Applications and Reactivity
Amino-PEG11-OH is a valuable tool in the development of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3] Its bifunctional nature allows for the sequential or orthogonal conjugation of different molecules.
The primary amine (-NH₂) is nucleophilic and readily reacts with electrophilic groups such as:
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Activated esters (e.g., N-hydroxysuccinimide esters, NHS esters): Forms a stable amide bond.[4]
-
Carboxylic acids: Forms an amide bond in the presence of a coupling agent (e.g., EDC, HATU).[4]
-
Isothiocyanates: Forms a thiourea linkage.
-
Aldehydes and ketones: Forms an imine, which can be reduced to a stable secondary amine.
The hydroxyl group (-OH) can be activated or reacted with various functional groups, including:
-
Carboxylic acids: Forms an ester bond through esterification.
-
Isocyanates: Forms a urethane linkage.
-
Phosphoramidites: Used in oligonucleotide synthesis.
Experimental Protocols
The following are detailed protocols for common conjugation reactions involving Amino-PEG11-OH.
Conjugation to a Carboxylic Acid using EDC/NHS Chemistry
This protocol describes the conjugation of the amine group of Amino-PEG11-OH to a molecule containing a carboxylic acid.
Materials:
-
Amino-PEG11-OH
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer (pH 6.0)
-
0.1 M Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Dissolve Amino-PEG11-OH (1.2 equivalents) in 0.1 M Phosphate buffer (pH 7.4).
-
Add the activated NHS ester solution dropwise to the Amino-PEG11-OH solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add a quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.
-
-
Characterization:
-
Characterize the final conjugate by mass spectrometry to confirm the molecular weight and by NMR to verify the structure.
-
Conjugation to an NHS Ester
This protocol outlines the direct reaction between the amine group of Amino-PEG11-OH and a pre-activated NHS ester.
Materials:
-
Amino-PEG11-OH
-
NHS ester-containing molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Dissolution of Reactants:
-
Dissolve the NHS ester-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
-
Dissolve Amino-PEG11-OH (1.2 equivalents) in 0.1 M Sodium bicarbonate buffer (pH 8.3).
-
-
Conjugation Reaction:
-
Add the NHS ester solution dropwise to the Amino-PEG11-OH solution with vigorous stirring.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the conjugate using dialysis, SEC, or reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate using mass spectrometry and NMR.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for conjugating Amino-PEG11-OH to a carboxylic acid.
Caption: Workflow for conjugating Amino-PEG11-OH to an NHS ester.
Conclusion
Amino-PEG11-OH is a highly versatile and valuable linker for a wide range of applications in research and drug development. Its well-defined structure and predictable reactivity make it an ideal component for constructing complex bioconjugates. The protocols and data presented in this guide provide a solid foundation for the successful implementation of Amino-PEG11-OH in various experimental settings.
